N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Sulfonamide Formation: The quinoline derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Coupling Reaction: Finally, the sulfonamide is coupled with 3-methylbenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and anticancer properties. The quinoline moiety is a well-known pharmacophore in many therapeutic agents, and modifications to this structure can lead to new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the natural substrate from accessing the site and thereby inhibiting the enzyme’s activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methylphenyl)methanesulfonamide
- N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-chlorophenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its binding affinity and specificity towards molecular targets. This structural variation can lead to differences in biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-5-8-16(10-13)20(24(2,22)23)12-15-11-14-7-3-4-9-17(14)19-18(15)21/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
NCAXFWXNFCKXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C |
Origin of Product |
United States |
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